molecular formula C11H11Cl2NO B7512727 1-(2,3-Dichlorobenzoyl)pyrrolidine

1-(2,3-Dichlorobenzoyl)pyrrolidine

Cat. No.: B7512727
M. Wt: 244.11 g/mol
InChI Key: WSBAIYWZQMDSQW-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorobenzoyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 2,3-dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorobenzoyl)pyrrolidine typically involves the reaction of 2,3-dichlorobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorobenzoyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,3-Dichlorobenzoyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorobenzoyl)pyrrolidine involves its interaction with specific molecular targets. The dichlorobenzoyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The pyrrolidine ring contributes to the compound’s stability and bioavailability .

Comparison with Similar Compounds

  • 1-(3,5-Dichlorobenzoyl)pyrrolidine
  • 1-(3,4-Dichlorobenzoyl)pyrrolidine
  • 1-(2,4-Dichlorobenzoyl)pyrrolidine

Comparison: 1-(2,3-Dichlorobenzoyl)pyrrolidine is unique due to the specific positioning of the chlorine atoms on the benzoyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for diverse applications .

Properties

IUPAC Name

(2,3-dichlorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c12-9-5-3-4-8(10(9)13)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBAIYWZQMDSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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